molecular formula C14H18ClFN2O B2606385 6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride CAS No. 359629-35-9

6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride

Cat. No. B2606385
CAS RN: 359629-35-9
M. Wt: 284.76
InChI Key: ZTHDHCPNRHAOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride is a chemical compound with the molecular formula C14H18ClFN2O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorine atom attached to the 6th carbon of an isoindolin-1-one ring. Additionally, a piperidin-4-ylmethyl group is attached to the 2nd carbon of the isoindolin-1-one ring .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 284.76 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.

Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer

Research on naphthalimide model compounds, including "2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione hydrochloride" (a structurally related compound), has shown significant insights into their luminescent properties and photo-induced electron transfer mechanisms. These findings highlight the potential of such compounds in the development of pH probes and fluorescent materials due to their characteristic fluorescence quenching behaviors by the PET process from alkylated amine donors (Gan, Chen, Chang, & Tian, 2003).

Synthesis and Acetylcholinesterase Inhibition

A study on the synthesis of "6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride" demonstrates an efficient method involving in situ generated oxime formation, internal cyclisation, and subsequent alkaline hydrolysis. The synthesized compounds have been identified as potent acetylcholinesterase inhibitors, presenting a potential application in treating neurodegenerative diseases (Basappa, Mantelingu, Sadashiva, & Rangappa, 2004).

Antiproliferative Activity and Structural Analysis

Another study focuses on the synthesis of a novel bioactive heterocycle, "4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone," from 3-(piperidin-4-yl)benzo[d]isoxazole. The compound exhibits antiproliferative activity, and its structure was extensively characterized, demonstrating the importance of inter and intra-molecular hydrogen bonds in stabilizing the molecule. This insight can be beneficial for designing new therapeutic agents (Prasad et al., 2018).

Antimalarial Activity

Research on Mannich base derivatives of "4-(7-chloroquinolin-4-ylamino)-2,6-bis(piperidin-1-ylmethyl)phenol" and its fluorinated analogs has revealed their potential as antimalarial agents. These compounds exhibit significant activity against Plasmodium falciparum strains, underscoring the therapeutic potential of fluoro-substituted isoindolin-1-one derivatives in malaria treatment (Barlin, Ireland, Nguyen, Kotecka, & Rieckmann, 1994).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical attention should be sought if the person feels unwell . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

6-fluoro-2-(piperidin-4-ylmethyl)-3H-isoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O.ClH/c15-12-2-1-11-9-17(14(18)13(11)7-12)8-10-3-5-16-6-4-10;/h1-2,7,10,16H,3-6,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHDHCPNRHAOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2CC3=C(C2=O)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.